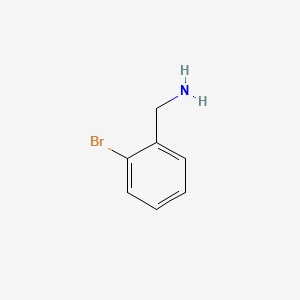

2-Bromobenzylamine

説明

Thematic Overview and Research Significance of 2-Bromobenzylamine

This compound, a compound with the chemical formula C7H8BrN, is a colorless to pale yellow liquid. guidechem.com It is also known by its synonym, o-Bromobenzylamine. guidechem.com This compound is characterized by a benzene (B151609) ring substituted with a bromine atom and an aminomethyl group. guidechem.com It serves as a crucial building block in organic synthesis, providing a versatile scaffold for introducing the benzylamine (B48309) moiety into more complex molecules. guidechem.com

The significance of this compound in research stems from its utility in the pharmaceutical and chemical industries. lookchem.com In the pharmaceutical sector, it is a key intermediate in the synthesis of various drugs and pharmaceutical compounds. guidechem.comlookchem.com Its chemical properties allow it to participate in a wide range of reactions, making it a valuable component in the development of new chemical entities and the advancement of medicinal chemistry. guidechem.comlookchem.com In chemical research, its reactivity is harnessed to create a diverse array of organic molecules. lookchem.com

Evolution of Research Perspectives on this compound

The study of benzylamines and their derivatives has been a continuous area of research. The development of selective neurotoxins in the mid-20th century marked a significant evolution in the application of related compounds. For instance, DSP-4, or N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine, a derivative of this compound, was identified as a selective neurotoxin for noradrenergic neurons in the 1970s. nih.gov This discovery highlighted the potential of modified benzylamines to serve as tools for studying neuronal mechanisms and modeling neurological disorders. nih.gov

More recently, research has focused on the synthetic applications of this compound. For example, it has been used in the synthesis of tetrahydrobenzodiazepines through a ring-opening reaction of aziridines followed by a copper-powder-mediated cyclization. researchgate.net This method has proven to be highly efficient and stereospecific, yielding a diverse range of benzodiazepine (B76468) derivatives with high enantiomeric excess. researchgate.net Furthermore, 2-bromobenzoic acids, which can be derived from this compound, have been utilized as building blocks for constructing various nitrogen-containing heterocycles through radical cyclization reactions. researchgate.net

Scope and Delimitations of the Academic Research

The academic research on this compound primarily focuses on its role as a synthetic intermediate in organic and medicinal chemistry. lookchem.comchemicalbook.com Studies delve into its reactivity, exploring its participation in various chemical transformations to generate novel compounds. lookchem.com A significant area of investigation is its application in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. guidechem.comlookchem.com

The research also extends to its derivatives, such as N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP-4), which has been studied for its neurotoxic properties and its effects on neuroinflammation and amyloid plaque deposition in mouse models of Alzheimer's disease. nih.gov However, the direct clinical application of this compound itself is not the primary focus of current research. The scope is generally limited to its function as a chemical tool and building block in a laboratory and industrial setting. guidechem.comlookchem.com

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C7H8BrN guidechem.com |

| Molecular Weight | 186.05 g/mol lookchem.com |

| Appearance | Clear, slightly yellow liquid lookchem.com |

| Melting Point | 36 °C lookchem.com |

| Boiling Point | 118-119 °C at 9 mmHg lookchem.com |

| Density | 1.481 g/cm³ lookchem.com |

| Refractive Index | 1.5875-1.591 lookchem.com |

| Water Solubility | Insoluble lookchem.com |

| Solubility in Other Solvents | Soluble in alcohol and ether lookchem.com |

| pKa | 8.52 ± 0.10 (Predicted) lookchem.com |

| CAS Number | 3959-05-5 guidechem.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2-bromophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c8-7-4-2-1-3-6(7)5-9/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYASZMZIBFFNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30318983 | |

| Record name | 2-Bromobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30318983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3959-05-5 | |

| Record name | 3959-05-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30318983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Reaction Design for 2 Bromobenzylamine

Modern Synthetic Routes to 2-Bromobenzylamine

Catalytic Reductive Amination of 2-Bromobenzaldehyde (B122850)

The direct conversion of 2-bromobenzaldehyde to this compound via catalytic reductive amination represents an efficient and atom-economical approach. This method involves the formation of an imine intermediate from the aldehyde and an amine source, which is then reduced in situ to the target amine.

A highly effective method for the reductive amination of carbonyl compounds involves the use of half-sandwich iridium complexes. chemicalbook.comnottingham.ac.uk In this process, ammonium (B1175870) formate (B1220265) serves as a dual-purpose reagent, providing both the nitrogen source and the hydride for the reduction. chemicalbook.comnottingham.ac.uk A specific iridium catalyst, [pentamethylcyclopentadienyl*Ir(N-phenyl-2-pyridinecarboxamidate)Cl], has demonstrated high efficacy in this transformation. The reaction proceeds under mild conditions, making it a valuable tool for the synthesis of primary amines. chemicalbook.com

A typical procedure involves stirring the carbonyl compound with the iridium catalyst and an excess of solid ammonium formate in a polar solvent like methanol (B129727). chemicalbook.com The reaction is generally carried out at a slightly elevated temperature (e.g., 37 °C) for a period of 15 hours to achieve a high yield of the desired this compound. chemicalbook.com

Chemoselectivity is a critical aspect of this synthetic route, particularly the preference for amine formation over the simple reduction of the aldehyde to an alcohol. The optimization of reaction conditions has shown that using methanol as the solvent at a physiological temperature of 37°C allows for excellent selectivity. nottingham.ac.uk This method is effective for a wide array of carbonyl-containing compounds, highlighting its robustness. nottingham.ac.uk The use of ammonium formate as the nitrogen and hydride source is key to this chemoselective transformation, minimizing the formation of alcohol or amide byproducts. chemicalbook.comnottingham.ac.uk

Table 1: Iridium-Catalyzed Reductive Amination of 2-Bromobenzaldehyde

| Parameter | Condition |

|---|---|

| Starting Material | 2-Bromobenzaldehyde |

| Catalyst | [pentamethylcyclopentadienyl*Ir(N-phenyl-2-pyridinecarboxamidate)Cl] (1 mol%) |

| Reagent | Ammonium formate (10 equiv.) |

| Solvent | Methanol |

| Temperature | 37 °C |

| Time | 15 h |

| Yield | 97% chemicalbook.com |

Iridium-catalyzed processes using ammonium formate

Reduction of 2-Bromobenzonitrile (B47965)

Another common pathway to this compound is through the reduction of 2-bromobenzonitrile. This method focuses on the conversion of the nitrile functional group to an aminomethyl group.

One effective method involves the use of a combination of lithium aluminum hydride (LAH) and aluminum chloride (AlCl₃). In this procedure, AlCl₃ is added to a suspension of LAH in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) at 0 °C. Following this, a solution of the nitrile is added dropwise, and the reaction proceeds over several hours. This combination of reagents is a powerful reducing system for nitriles. fudan.edu.cn

Alternatively, the reaction of 2-bromobenzonitrile with lithium N,N-dialkylaminoborohydrides has been studied. While these reagents can induce tandem amination-reduction reactions on other halobenzonitriles, their reaction with 2-bromobenzonitrile primarily results in the reduction of the nitrile moiety, yielding this compound as the main product. missouri.edu

Table 2: Reduction of Biphenyl-2-carbonitrile (General Procedure)

| Parameter | Condition |

|---|---|

| Starting Material | Biphenyl-2-carbonitrile (as example) |

| Reagents | Lithium aluminum hydride (LAH, 1.5–4.0 equiv), Aluminum chloride (AlCl₃, 1.5–4.0 equiv) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0 °C to room temperature |

| Time | 16 h |

Note: This is a general procedure for nitrile reduction; specific optimization for 2-bromobenzonitrile may be required. fudan.edu.cn

Synthesis from 2-Bromobenzyl Bromide

This compound can also be synthesized from 2-bromobenzyl bromide through nucleophilic substitution pathways.

A two-step approach involves first converting the benzyl (B1604629) bromide to a benzyl azide (B81097). This is achieved through an Sₙ2 reaction with sodium azide, often catalyzed by tetrabutylammonium (B224687) iodide. wikipedia.org The resulting 2-bromobenzyl azide is a potentially explosive intermediate and is typically not isolated. The azide is then reduced to the primary amine. A common method for this reduction is the Staudinger reaction, which uses triphenylphosphine (B44618), or alternatively, hydrogenation. missouri.eduwikipedia.org

Another classical method is the Delepine reaction, which involves reacting the benzyl bromide with hexamethylenetetramine. google.com This forms a quaternary ammonium salt, which can then be hydrolyzed under acidic conditions, typically with ethanolic hydrochloric acid, to yield the primary amine salt. google.com

Table 3: Synthesis from 2-Bromobenzyl Bromide via Azide Intermediate

| Step | Reagents | Notes |

|---|---|---|

| 1. Azide Formation | Sodium azide, Tetrabutylammonium iodide (catalyst) | Sₙ2 reaction. Intermediate is potentially explosive and often used directly. wikipedia.org |

| 2. Azide Reduction | Triphenylphosphine (Staudinger Reaction) or Hydrogenation | Yields the primary amine. missouri.eduwikipedia.org |

Preparation from 2-Bromobenzyl Alcohol

The conversion of 2-bromobenzyl alcohol to this compound involves the transformation of a hydroxyl group into an amino group. The Mitsunobu reaction is a well-established and powerful method for achieving this conversion. missouri.eduorganic-chemistry.org

This reaction allows for the conversion of primary and secondary alcohols to a wide range of functional groups with inversion of stereochemistry. wikipedia.orgorganic-chemistry.org To synthesize the amine, a nitrogen nucleophile such as phthalimide (B116566) or hydrogen azide is used. missouri.edu The reaction is typically carried out using triphenylphosphine and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.org The alcohol is activated by forming a phosphonium (B103445) intermediate, which is then displaced by the nitrogen nucleophile in an Sₙ2 manner. organic-chemistry.org If phthalimide is used, a subsequent hydrolysis step (as in the Gabriel synthesis) is required to release the primary amine. missouri.edu If hydrogen azide is used, the resulting alkyl azide is reduced to the amine, for example, via a Staudinger reaction. missouri.edu

Table 4: General Mitsunobu Reaction for Alcohol to Amine Conversion

| Parameter | Reagents |

|---|---|

| Alcohol | 2-Bromobenzyl alcohol |

| Activating Agents | Triphenylphosphine, Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) |

| Nitrogen Nucleophile | Phthalimide or Hydrogen Azide |

| Subsequent Step | Hydrolysis (for phthalimide) or Reduction (for azide) |

Note: This represents a general approach; specific conditions must be optimized for 2-bromobenzyl alcohol. missouri.eduorganic-chemistry.org

Synthesis from 1-Bromo-2-(azidomethyl)benzene

One direct synthetic route to this compound involves the reduction of 1-bromo-2-(azidomethyl)benzene. chemicalbook.com This precursor, an azide, can be converted to the corresponding primary amine through established reduction methods. This transformation is a key step in preparing this compound from a readily accessible starting material. chemicalbook.com The azide itself can be synthesized from 2-bromobenzyl bromide. chemicalbook.com

Directed ortho-Metalation Chemistry for Regiospecific Synthesis

Directed ortho-metalation (DoM) stands out as a powerful strategy for the regiospecific functionalization of aromatic rings. wikipedia.org This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho to the DMG. wikipedia.org This creates a stabilized aryllithium intermediate that can then react with an electrophile, leading to a highly specific substitution pattern that might be difficult to achieve through traditional electrophilic aromatic substitution. wikipedia.orguvm.edu

In the context of this compound synthesis, DoM can be applied to achieve specific substitution patterns on the benzene (B151609) ring. nih.govresearchgate.net The amino group, or a protected form of it, can act as a DMG, directing metalation to the adjacent positions. wikipedia.org This allows for the precise introduction of substituents, which is crucial for the synthesis of complex target molecules. nih.govresearchgate.net

A significant application of DoM is in the preparation of isotopically labeled compounds. A procedure for the regiospecific synthesis of [phenyl-2H4]-2-bromobenzylamine has been developed using a DoM strategy. researchgate.netresearchgate.net This method allows for the specific incorporation of deuterium (B1214612) atoms onto the phenyl ring of this compound, a valuable tool for mechanistic studies and as internal standards in mass spectrometry. researchgate.net The process involves the ortho-lithiation of a suitable precursor followed by quenching with a deuterium source, such as deuterated methanol. uvm.edu

Ugi Reactions Utilizing this compound Derivatives

The Ugi four-component reaction (U-4CR) is a highly efficient one-pot synthesis that combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce α-acylaminocarboxamides. organic-chemistry.org This reaction is celebrated for its high atom economy and the ability to generate molecular diversity from simple starting materials. mdpi.com this compound and its derivatives are valuable amine components in the Ugi reaction, leading to the formation of complex peptide-like structures. jsynthchem.comresearchgate.net

Researchers have successfully employed substituted this compound derivatives in one-pot, four-component Ugi reactions to synthesize a range of α-acylaminocarboxamides. jsynthchem.com For instance, the reaction of a this compound derivative with benzoyloxyacetaldehyde, 2-chloroacetic acid, and various isocyanides has been reported. jsynthchem.com These Ugi adducts can then undergo further transformations, such as elimination and cyclization, to yield structurally diverse heterocyclic compounds like 3-methylene-piperazine-2,5-diones. jsynthchem.com

A specific protocol for synthesizing highly substituted benzopyrrolizidines involves an Ugi 4-CR/elimination sequence. researchgate.net This strategy uses this compound derivatives, trans-cinnamic acid derivatives, tert-butyl isocyanide, and benzoyloxyacetaldehyde to form dehydroalanines, which then undergo a palladium-catalyzed cascade carbocyclization to produce the desired tricyclic structures. researchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Type | Ref |

| This compound derivative | Benzoyloxyacetaldehyde | 2-Chloroacetic acid | Isocyanide | α-Acylaminocarboxamide | jsynthchem.com |

| This compound derivative | trans-Cinnamic acid derivative | tert-Butyl isocyanide | Benzoyloxyacetaldehyde | Dehydroalanine | researchgate.net |

The efficiency and selectivity of the Ugi reaction can often be enhanced by the use of catalysts. Lewis acids have been shown to promote the formation of Ugi adducts by activating the imine intermediate formed between the amine and carbonyl components. nih.govillinois.edu In the synthesis of α-acylaminocarboxamides from this compound derivatives, indium(III) chloride (InCl3) has been utilized as a Lewis acid catalyst. jsynthchem.com The presence of InCl3 facilitates the reaction, leading to good yields of the desired Ugi products. jsynthchem.com Similarly, zinc chloride (ZnCl2) has been employed in Joullié-Ugi three-component reactions involving 2H-azirines to increase the electrophilicity of the imine bond, leading to the formation of N-acylaziridines. mdpi.com

| Catalyst | Reactant System | Product | Ref |

| InCl3 | This compound derivative, benzoyloxyacetaldehyde, 2-chloroacetic acid, isocyanide | α-Acylaminocarboxamide | jsynthchem.com |

| ZnCl2 | 2H-azirine, carboxylic acid, isocyanide | N-Acylaziridine | mdpi.com |

One-pot four-component reactions for α-acylaminocarboxamides

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of this compound synthesis and its applications, several approaches align with these principles.

One example is the development of metal-free multicomponent reactions. A method for synthesizing allyl amines has been described that involves the reaction of an acrylic acid, a boronic acid, formaldehyde, and a primary amine, such as this compound, without the need for a metal catalyst. acs.org This reaction proceeds in good yield and showcases a more sustainable approach to amine synthesis. acs.org

Furthermore, the use of organocatalysts in oxidation reactions represents another green strategy. A metal-free method for synthesizing 2-substituted quinazolines has been developed using the oxidative condensation of o-aminobenzylamines and benzylamines, catalyzed by salicylic (B10762653) acid with atmospheric oxygen as the oxidant. nih.gov While not a direct synthesis of this compound, this demonstrates the potential for using green oxidative methods in reactions involving benzylamine (B48309) derivatives.

The reductive amination of carbonyls to produce primary amines, including this compound, can be achieved using environmentally friendly conditions. A method utilizing half-sandwich iridium complexes with ammonium formate as both the nitrogen and hydride source has been optimized for green chemical synthesis. chemicalbook.com This reaction proceeds in methanol at a physiological temperature of 37°C and ambient pressure, offering a more sustainable alternative to traditional reduction methods. chemicalbook.com

Catalyst development for sustainable synthesis

The evolution of catalysts for the synthesis of this compound and related compounds is driven by the principles of green chemistry, emphasizing the use of earth-abundant metals, mild reaction conditions, and high catalyst efficiency.

One notable advancement is the use of an iridium catalyst for the reductive amination of carbonyl compounds. A specific procedure for the synthesis of this compound from 2-bromobenzaldehyde utilizes an iridium complex, [pentamethylcyclopentadienyl*Ir(N-phenyl-2-pyridinecarboxamidate)Cl], with ammonium formate as the amine source and hydrogen donor. chemicalbook.com This method proceeds under mild conditions (37 °C in methanol) and demonstrates high chemoselectivity, achieving a 97% yield of the desired product. chemicalbook.com The use of a catalytic amount of a precious metal like iridium, while highly efficient, is an area where further development towards more sustainable and cost-effective alternatives is ongoing.

Nickel catalysts, being more earth-abundant and economical than precious metals, have also been explored for reactions involving this compound. For instance, a singlet di-radical nickel(II)-complex has been successfully employed as a catalyst for C-N cross-coupling reactions. researchgate.net In one study, this compound was coupled with benzamides to synthesize multi-substituted quinazolines. researchgate.net This reaction highlights the utility of nickel catalysts in forming new carbon-nitrogen bonds under relatively mild conditions, offering a more sustainable approach compared to traditional methods that may require harsher conditions or less desirable reagents. researchgate.net

The development of heterogeneous catalysts is another key strategy for improving the sustainability of amine synthesis. For example, cobalt nanoparticles generated in situ from a molecularly defined Co-salen complex have shown excellent activity and selectivity in the reductive amination of aldehydes. uni-rostock.de While this specific catalyst was benchmarked using 4-bromobenzaldehyde, the principles are applicable to other substituted benzaldehydes like its ortho-bromo isomer. uni-rostock.de Such heterogeneous catalysts offer the significant advantage of easy separation from the reaction mixture and potential for recycling, which are crucial aspects of sustainable chemical manufacturing. uni-rostock.de

| Catalyst | Substrate | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| [Cp*Ir(N-phenyl-2-pyridinecarboxamidate)Cl] | 2-Bromobenzaldehyde | Ammonium formate | Methanol | 37 | 97 | chemicalbook.com |

| [NiII{(L3)•−}2] | This compound | Benzamides, NaOtBu | DMF | 70-100 | 23-78 | researchgate.net |

| In situ generated Co-NPs | 4-Bromobenzaldehyde | Ammonia (B1221849), H2 | Water-THF | 120 | 98 | uni-rostock.de |

Solvent selection and temperature optimization for reduced environmental impact

The choice of solvent and the optimization of reaction temperature are critical factors in developing environmentally benign synthetic protocols. The ideal solvent should be non-toxic, renewable, and easily recyclable, while temperature optimization aims to minimize energy consumption and prevent side reactions.

In the context of reactions involving benzylamines, studies have shown that polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can be effective. For instance, in a metal-free synthesis of 2-substituted quinazolines from o-aminobenzylamines and benzylamines, DMSO was identified as the optimal solvent. nih.gov The reaction temperature was optimized to 90°C, as higher temperatures (e.g., 110°C) did not lead to an improvement in yield. nih.gov This highlights the importance of careful temperature control to achieve optimal results without unnecessary energy expenditure.

The use of more sustainable solvents is a key goal in green chemistry. Research on the synthesis of squaramides using this compound has explored the use of ethanol-water mixtures. rsc.org By varying the percentage of ethanol (B145695) in water, a balance can be struck between ensuring reactant solubility and employing a more environmentally friendly solvent system. rsc.org This approach moves away from traditional, often more hazardous, organic solvents.

Temperature optimization is also crucial for selectivity. In some palladium-catalyzed reactions involving this compound, the reaction temperature can influence the course of the reaction and the final product distribution. rsc.org Similarly, in the synthesis of tetrahydrobenzodiazepines, where this compound is a key starting material, reaction conditions, including temperature, are optimized to ensure high yields of the desired product. researchgate.net

| Reaction Type | Solvent | Temperature (°C) | Key Finding | Reference |

| Quinazoline (B50416) Synthesis | DMSO | 90 | Optimal temperature; higher temps did not improve yield. | nih.gov |

| Squaramide Synthesis | Ethanol/Water | Not specified | Use of a more sustainable solvent system. | rsc.org |

Biocatalytic transamination for substituted benzylamines

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and sustainable alternative to traditional chemical methods. Transaminases, in particular, have emerged as highly effective biocatalysts for the synthesis of chiral amines, including substituted benzylamines. diva-portal.orgnih.gov These enzymes operate under mild conditions (typically near neutral pH and ambient temperature) in aqueous media, exhibit high selectivity, and eliminate the need for toxic reagents and heavy metal catalysts. diva-portal.orggoogle.com

The asymmetric synthesis of substituted benzylamines can be achieved using ω-transaminases (ω-TAs), which catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde substrate. nih.gov A variety of ω-TAs have been identified and engineered for improved activity and substrate scope. For example, transaminases from Chromobacterium violaceum and Arthrobacter sp. have been successfully used for the amination of a range of substrates. nih.govgoogle.com

A key consideration in biocatalytic transamination is the choice of the amine donor. While simple amines like alanine (B10760859) or isopropylamine (B41738) are commonly used, they are often required in large excess to shift the reaction equilibrium towards product formation. nih.gov To address this, "smart" amine donors have been developed. Lysine, for instance, has been employed as an efficient amine donor in transaminase-catalyzed reactions. nih.gov Upon donating its amino group, the resulting ketone byproduct undergoes spontaneous cyclization, which drives the reaction equilibrium forward, thus reducing the need for a large excess of the donor. nih.gov Another approach involves using bifunctional mono- and di-amine transaminases with bio-derived diamine co-substrates like putrescine or cadaverine, which also allows for near-stoichiometric use of the amine donor, leading to a greener process with minimal waste. rsc.org

| Enzyme Source | Substrate Type | Amine Donor | Key Feature | Reference |

| Arthrobacter sp. KNK168 | Prochiral ketones | Not specified | Engineered for improved stereoselectivity. | google.com |

| Not specified | β-branched arylalanines | Lysine | "Smart" donor drives equilibrium forward. | nih.gov |

| Various | Ketones | Putrescine, Cadaverine | Near-stoichiometric use of bio-derived donors. | rsc.org |

| Chromobacterium violaceum | Ketones | Not specified | Broad substrate spectrum. | nih.gov |

Synthesis of this compound Hydrochloride

This compound is often handled and stored as its hydrochloride salt, which is a stable, crystalline solid. The synthesis of this compound hydrochloride can be achieved by treating the free amine with hydrochloric acid.

A general and effective method for preparing benzylamine hydrochlorides involves the reaction of the corresponding benzylamine with hydrochloric acid in a suitable solvent. google.com For the synthesis of this compound hydrochloride, the free base, this compound, would be dissolved in a solvent in which the hydrochloride salt is sparingly soluble, such as diethyl ether or a mixture of methanol and acetone. Anhydrous hydrogen chloride (as a gas or a solution in a non-protic solvent) or concentrated aqueous hydrochloric acid would then be added. chemicalbook.comgoogle.com The addition of the acid protonates the amino group, leading to the precipitation of this compound hydrochloride.

For instance, in a related procedure for the synthesis of p-bromobenzylamine hydrochloride, a quaternary ammonium salt is treated with 36% hydrochloric acid in methanol at 40°C. google.com After the reaction, the mixture is cooled, and the precipitated hydrochloride salt is isolated by filtration. google.com A similar principle can be applied to the ortho-isomer.

Another method involves the direct workup of a synthesis reaction. For example, after a reductive amination to produce this compound, the reaction mixture can be acidified with aqueous HCl to a pH of 1-2. chemicalbook.com This converts the amine product into its water-soluble hydrochloride salt, allowing for extraction and separation from non-basic impurities. chemicalbook.com The hydrochloride salt can then be isolated from the aqueous solution.

The resulting this compound hydrochloride is a white solid with a melting point in the range of 227-230 °C.

Reactivity and Derivatization of 2 Bromobenzylamine

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental to the derivatization of 2-Bromobenzylamine. The primary amine group readily acts as a nucleophile, while the bromine atom can be displaced by various nucleophiles, often requiring catalytic activation.

The primary amine of this compound exhibits typical nucleophilic character and readily reacts with acylating agents like acetic anhydride (B1165640) or acyl chlorides to form amides. The reaction with acetic anhydride yields N-(2-Bromobenzyl)acetamide. In this transformation, the nitrogen atom's lone pair of electrons attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and departure of an acetate (B1210297) leaving group results in the stable amide product. This acylation is a standard method for protecting the amine group or for building more complex molecular frameworks. Research has shown the successful synthesis of various N-acyl-2-bromobenzylamines, such as N-(2-Bromobenzyl)propionamide and N-(2-Bromobenzyl)isobutyramide, by reacting this compound with the corresponding acyl chlorides, demonstrating the general applicability of this reaction type. nih.gov

For the large-scale synthesis of N-acylated bromo-aromatic compounds, methods are optimized to ensure high purity, yield, and cost-effectiveness. A patented method for a similar compound, N-(2-bromophenyl)acetamide, highlights key industrial considerations that are applicable to the synthesis of N-(2-Bromobenzyl)acetamide. wikipedia.org The process involves the controlled addition of the acylating agent (e.g., acetyl chloride) to the amine in a suitable solvent under basic conditions, with strict temperature control, typically between 0°C and 5°C, to manage the exothermic nature of the reaction. wikipedia.org Post-reaction processing is critical for purity and involves quenching the reaction with water, separating the organic and aqueous layers, and extracting the aqueous phase to maximize product recovery. The final product is often purified by recrystallization from a suitable solvent, such as an alkane, to obtain a high-purity crystalline solid suitable for further use. wikipedia.org

The bromine atom attached to the benzene (B151609) ring in this compound is a site for nucleophilic substitution, enabling the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. While direct nucleophilic aromatic substitution on unactivated aryl halides is typically challenging, requiring harsh conditions, transition metal catalysis, particularly with copper, provides a well-established route for these transformations. The Ullmann condensation and related reactions are classic examples of copper-promoted conversions of aryl halides. organic-chemistry.orgclockss.org These reactions generally require polar, high-boiling solvents and elevated temperatures. organic-chemistry.org

The copper-catalyzed coupling of aryl halides with various nucleophiles is a versatile strategy for derivatization. These Ullmann-type reactions allow the bromine atom of this compound to be replaced by a range of functional groups. organic-chemistry.orgclockss.org

Reactions with amines: The coupling of an aryl halide with an amine, known as the Goldberg reaction, is a copper-catalyzed method to form a new C-N bond. organic-chemistry.org This reaction allows this compound to be arylated at the bromine position by another amine, leading to the synthesis of complex diamine structures.

Reactions with alkoxides: The Ullmann ether synthesis involves the reaction of an aryl halide with an alcohol or phenol (B47542) in the presence of a copper catalyst and a base to form a diaryl ether or an alkyl aryl ether. organic-chemistry.org Applying this to this compound, reaction with various alkoxides (RO⁻) or phenoxides would yield the corresponding 2-(alkoxymethyl)benzylamines or 2-(phenoxymethyl)benzylamines.

Reactions with thiols: C-S bond formation can be achieved by the copper-promoted reaction of an aryl halide with a thiol. Thiolate anions (RS⁻) act as potent nucleophiles to displace the bromine atom, producing aryl thioethers. nih.gov This would convert this compound into 2-[(alkylthio)methyl]benzylamine or 2-[(arylthio)methyl]benzylamine derivatives.

The following table summarizes these classical copper-catalyzed nucleophilic substitutions.

| Nucleophile Class | Reagent Example | Product Type | Reaction Name |

| Amines | R-NH₂ | N-Aryl or N-Alkyl derivatives | Goldberg Reaction |

| Alkoxides/Phenoxides | R-OH / Ar-OH | Aryl ethers | Ullmann Ether Synthesis |

| Thiols | R-SH | Aryl thioethers | Ullmann-type C-S Coupling |

Substitution of the Bromine Atom with Various Nucleophiles

Transition-Metal-Catalyzed Transformations

Modern synthetic chemistry heavily relies on transition-metal catalysis to construct complex molecules from simple precursors. This compound is an excellent substrate for such reactions, particularly those catalyzed by palladium, which can activate the carbon-bromine bond to form a diverse array of products.

Palladium catalysts are exceptionally versatile for forming carbon-carbon and carbon-heteroatom bonds using aryl halides like this compound as starting materials. researchgate.nettestbook.com These reactions often exhibit high efficiency and functional group tolerance. A notable strategy is the Palladium/Norbornene cooperative catalysis, also known as the Catellani reaction, which allows for the simultaneous functionalization at both the ipso position (where the bromine is) and the ortho position of the aryl halide. researchgate.nettestbook.com

Research has demonstrated several types of palladium-catalyzed transformations utilizing this compound or its derivatives:

Direct Arylation: N-acylated 2-bromobenzylamines can undergo palladium-catalyzed direct arylation with various heteroaromatics. For instance, reactions with furans, thiophenes, and pyrroles regioselectively yield 5-arylated products in high yields using a catalyst system like PdCl(C₃H₅)(dppb) with KOAc as the base. nih.gov

Carbonylative Synthesis: In a palladium-catalyzed carbonylative process, this compound can react with 2-bromoanilines and carbon monoxide to construct complex heterocyclic systems like isoindolo[1,2-b]quinazolin-10(12H)-ones. researchgate.net This reaction showcases the incorporation of two CO molecules in a highly selective manner. researchgate.net

Cascade Reactions: 2-Bromobenzylamines are key components in palladium-catalyzed cascade reactions to build polycyclic scaffolds. One such strategy involves an Ugi four-component reaction followed by a palladium-catalyzed 5-exo-trig/5-exo-trig cascade carbocyclization to produce highly substituted benzopyrrolizidines. researchgate.net

Cross-Coupling Reactions: The compound participates in various cross-coupling reactions. It has been used in diastereoselective cross-coupling with 2-iodobiphenyls to create novel, chiral eight-membered nitrogen heterocycles. It can also be coupled with aryl triflates using a palladium/norbornene catalyst system to synthesize biologically relevant benzo[c]phenanthridine (B1199836) alkaloids.

A summary of representative palladium-catalyzed reactions involving this compound derivatives is presented below.

| Reaction Type | Coupling Partner | Catalyst System | Key Conditions | Product Class | Reference |

|---|---|---|---|---|---|

| Direct Arylation | 2-Substituted Furans/Thiophenes | PdCl(C₃H₅)(dppb) / KOAc | DMAC, 150°C | Heteroarylated Benzylacetamides | nih.gov |

| Carbonylative Cyclization | 2-Bromoaniline (B46623) / CO | Pd(OAc)₂ / DPPP | DABCO, 10 bar CO, Toluene, 120°C | Isoindolo[1,2-b]quinazolinones | researchgate.net |

| Cascade Carbocyclization | (Internal Ugi product) | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃, CH₃CN, 80°C | Benzopyrrolizidines | researchgate.net |

| Diastereoselective Cross-Coupling | 2-Iodobiphenyls | Pd(OAc)₂ / SPhos | Cs₂CO₃, Toluene, 110°C | Chiral 8-membered Heterocycles | |

| Coupling with Aryl Triflates | Aryl triflate | Pd(OAc)₂ / Norbornene | K₂CO₃, DMA, 120°C | Benzo[c]phenanthridines |

Palladium-Catalyzed Reactions

Carbonylative synthesis of isoindolo[1,2-b]quinazolin-10(12H)-ones

A notable application of this compound is in the palladium-catalyzed carbonylative synthesis of isoindolo[1,2-b]quinazolin-10(12H)-ones. rsc.org This process involves the reaction of this compound with 2-bromoanilines in the presence of a palladium catalyst and carbon monoxide, resulting in the formation of a tetracyclic quinazolinone structure. rsc.org This synthetic strategy is highly selective, incorporating two molecules of carbon monoxide into the final product. rsc.org The optimization of reaction conditions, including the choice of base, solvent, and catalyst system, has been a key focus of research to achieve high yields of the desired products. rsc.org

The proposed mechanism for this transformation begins with the oxidative addition of a C-Br bond to the Pd(0) catalyst, followed by the insertion of a carbon monoxide molecule. mdpi.com The more nucleophilic benzylic amino group of this compound then engages in a nucleophilic displacement. This is followed by another oxidative addition and a second CO insertion, ultimately leading to the formation of the isoindolo[1,2-b]quinazolin-10(12H)-one skeleton. mdpi.com The reaction cascade is a highly efficient process that constructs a complex molecular architecture from relatively simple starting materials.

The palladium-catalyzed carbonylative synthesis of isoindolo[1,2-b]quinazolin-10(12H)-ones demonstrates a broad substrate scope and good functional group tolerance. rsc.org Various substituted 2-bromoanilines and 2-bromobenzylamines can be utilized in this reaction. rsc.org

The reaction tolerates a range of functional groups on the 2-bromoaniline substrate, as detailed in the table below. Both electron-donating and electron-withdrawing groups are generally well-tolerated, leading to good to excellent yields of the corresponding products. For instance, methyl, fluoro, and chloro substituents on the aniline (B41778) ring are compatible with the reaction conditions. rsc.org Even strongly electron-withdrawing groups like acetyl and trifluoromethyl, which can be challenging in palladium-catalyzed couplings, can be successfully incorporated, albeit sometimes with lower yields. rsc.org

Similarly, the this compound component can also bear substituents. Methyl and fluoro-substituted 2-bromobenzylamines have been shown to be viable substrates in this synthesis. rsc.org

Table 1: Substrate Scope in the Synthesis of Isoindolo[1,2-b]quinazolin-10(12H)-ones

| Entry | 2-Bromoaniline Derivative | This compound Derivative | Yield (%) |

|---|---|---|---|

| 1 | 2-Bromoaniline | This compound | 78 |

| 2 | 4-Methyl-2-bromoaniline | This compound | 82 |

| 3 | 5-Methyl-2-bromoaniline | This compound | 78 |

| 4 | 4-Fluoro-2-bromoaniline | This compound | 81 |

| 5 | 4-Chloro-2-bromoaniline | This compound | 69 |

| 6 | 5-Chloro-2-bromoaniline | This compound | 72 |

| 7 | 4,5-Dimethyl-2-bromoaniline | This compound | 84 |

| 8 | 4-Acetyl-2-bromoaniline | This compound | 70 |

| 9 | 4-Trifluoromethyl-2-bromoaniline | This compound | 27 |

| 10 | 2-Bromoaniline | 4-Methyl-2-bromobenzylamine | 76 |

| 11 | 2-Bromoaniline | 5-Methyl-2-bromobenzylamine | 73 |

| 12 | 2-Bromoaniline | 4-Fluoro-2-bromobenzylamine | 70 |

This table is based on data from a study by an unspecified research group and is intended for illustrative purposes. rsc.org

In synthetic chemistry, ammonium (B1175870) salts are often utilized as stable, solid, and less odorous alternatives to free amines. ccspublishing.org.cn In the context of carbonylative synthesis, ammonium salts can serve as a convenient source of the amine component. ccspublishing.org.cnnih.gov For instance, in the synthesis of primary amides from acid chlorides, ammonium chloride (NH₄Cl) has been successfully employed as a practical and convenient amine source, avoiding the need for gaseous ammonia (B1221849) or aqueous ammonia solutions. ccspublishing.org.cn This approach can be particularly advantageous in procedures requiring precise stoichiometry and simplified handling. ccspublishing.org.cn While the direct use of this compound hydrochloride in the synthesis of isoindolo[1,2-b]quinazolin-10(12H)-ones is not explicitly detailed in the provided context, the principle of using ammonium salts as amine surrogates is a well-established concept in organic synthesis. ccspublishing.org.cnnih.gov

Substrate scope and functional group tolerance

Direct heteroarylation of N-(2-Bromobenzyl)acetamide derivatives

Another significant transformation involving this compound is its use in the synthesis of N-(2-bromobenzyl)acetamide, which can then undergo palladium-catalyzed direct heteroarylation. thieme-connect.com This method provides a straightforward route to heteroarylated benzylacetamides, which are valuable scaffolds in medicinal chemistry. thieme-connect.com The reaction involves the coupling of N-(2-bromobenzyl)acetamide with various heteroaromatic compounds. thieme-connect.com

The success of the direct heteroarylation of N-(2-bromobenzyl)acetamide derivatives is highly dependent on the choice of catalyst and base. Research has shown that a palladium catalyst, specifically [PdCl(C₃H₅)(dppb)], in combination with potassium acetate (KOAc) as the base, is effective for this transformation. thieme-connect.com The use of dimethylacetamide (DMAC) as the solvent at a reaction temperature of 150 °C has been found to provide high yields of the desired products. thieme-connect.com The optimization of these parameters is crucial for achieving high regioselectivity and efficiency in the C-H activation and arylation process. thieme-connect.com

The direct heteroarylation of N-(2-bromobenzyl)acetamide is compatible with a wide range of heteroaromatic compounds. A variety of 2-substituted furans, thiophenes, pyrroles, thiazoles, and imidazoles undergo regioselective 5-arylation. thieme-connect.comresearchgate.net Benzoxazole reacts to give the 2-arylated product, while 3,5-dimethylisoxazole (B1293586) yields the 4-arylated compound. thieme-connect.com This broad scope allows for the synthesis of a diverse library of heteroarylated benzylacetamide derivatives. thieme-connect.com

Table 2: Scope of Heteroaryl Derivatives in Direct Heteroarylation

| Entry | Heteroaromatic Compound | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-n-Butylfuran | N-[2-(5-n-Butyl-2-furyl)benzyl]acetamide | High |

| 2 | 2-Formylthiophene | N-[2-(5-Formyl-2-thienyl)benzyl]acetamide | Good |

| 3 | 2-Acetylpyrrole | N-[2-(5-Acetyl-2-pyrrolyl)benzyl]acetamide | Good |

| 4 | Benzoxazole | N-[2-(2-Benzoxazolyl)benzyl]acetamide | High |

| 5 | 3,5-Dimethylisoxazole | N-[2-(3,5-Dimethyl-4-isoxazolyl)benzyl]acetamide | High |

This table is a representative summary based on findings from studies on the direct heteroarylation of bromobenzylacetamide derivatives. thieme-connect.com

Catalyst and base optimization

Copper-Catalyzed Reactions

The reactivity of the bromine atom and the amino group in this compound makes it a valuable precursor in copper-catalyzed reactions for the synthesis of complex heterocyclic structures. These reactions leverage copper's ability to facilitate the formation of carbon-nitrogen (C-N) and other bonds, enabling intramolecular cyclizations that would otherwise be challenging.

Intramolecular N-arylation for heterocycle synthesis (e.g., sultams)

Copper-catalyzed intramolecular N-arylation serves as a powerful tool for constructing medium-sized rings, such as eight-membered sultams (cyclic sulfonamides). mdpi.comnih.gov A "click, click, cyclize" strategy highlights this application, where this compound is a key starting material. nih.gov In this approach, a sulfonamide linchpin substrate is first prepared in two steps from this compound. mdpi.comnih.gov This substrate is then subjected to microwave-assisted, copper-catalyzed intramolecular N-arylation. mdpi.comnih.gov The reaction, employing copper(I) iodide (CuI) and 1,10-phenanthroline (B135089) as a ligand, successfully forms the desired 8-membered sultam product. mdpi.comnih.gov

Specifically, the synthesis of sulfonamide linchpin 9 begins with the sulfonylation of this compound (8 ) with 2-chloroethanesulfonyl chloride, followed by an aza-Michael reaction. nih.gov This linchpin is then cyclized using a copper-catalyzed N-arylation protocol under microwave irradiation to yield the eight-membered sultam 13 . nih.gov

Table 1: Copper-Catalyzed Synthesis of an 8-Membered Sultam

| Starting Material | Key Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Sulfonamide linchpin prepared from this compound | CuI, 1,10-phenanthroline, K₂CO₃, DMF, Microwave | 8-membered sultam | 56% | mdpi.comnih.govnih.gov |

C-N bond formation in tetrahydrobenzodiazepine synthesis

A highly efficient synthetic route for 2,3,4,5-tetrahydrobenzodiazepines has been developed utilizing this compound in a domino reaction sequence initiated by the ring-opening of activated aziridines. researchgate.netresearchgate.net This process involves an initial S_N2-type ring-opening followed by an intramolecular cyclization through copper-powder-mediated C-N bond formation. researchgate.netresearchgate.net This operationally simple approach is effective for creating a diverse range of tetrahydrobenzodiazepine derivatives in excellent yields, reaching up to 94%. researchgate.netresearchgate.net The methodology has also been applied to the synthesis of related tetrahydrobenzoxazepine and tetrahydrobenzothiazepine ring systems. acs.org

The first step in this domino sequence is the nucleophilic attack of this compound on an N-activated aziridine (B145994). researchgate.net This reaction proceeds via a highly regioselective S_N2-type mechanism, where the amino group of this compound opens the three-membered aziridine ring. researchgate.netiitk.ac.inresearchgate.net This step creates a linear intermediate containing both the nucleophilic secondary amine and the electrophilic bromophenyl group, perfectly poised for the subsequent intramolecular cyclization. researchgate.net This ring-opening cyclization strategy provides a pathway to various benzodiazepine (B76468) derivatives. orcid.org

Table 2: Synthesis of Tetrahydrobenzodiazepines via Ring-Opening/Cyclization

| Starting Materials | Catalyst/Mediator | Key Features | Yield | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|---|

| This compound, N-activated aziridines | Copper powder | S_N2 ring-opening followed by intramolecular C-N bond formation | Up to 94% | Up to >99% | researchgate.netresearchgate.net |

SN2-type ring-opening of activated aziridines

Nickel-Catalyzed Cross-Coupling Reactions

Nickel, as an earth-abundant and cost-effective transition metal, offers a powerful alternative to palladium and copper for catalyzing cross-coupling reactions. This compound is a suitable substrate for nickel-catalyzed transformations, particularly in the synthesis of fused heterocyclic systems like quinazolines.

Synthesis of quinazolines from amidines and benzamides

Polysubstituted quinazolines can be synthesized via a C-N cross-coupling reaction using a singlet diradical nickel(II) complex as the catalyst. frontiersin.orgnih.govresearchgate.net This method allows for the coupling of this compound with various benzamides. frontiersin.orgnih.gov The reaction is typically carried out in the presence of a base such as sodium tert-butoxide (NaOtBu) in DMF, with temperatures ranging from 70°C to 100°C, affording the desired quinazoline (B50416) products in moderate to good yields (23%–78%). frontiersin.orgnih.gov The reaction demonstrates good functional group tolerance, accommodating both electron-donating and electron-withdrawing groups on the benzamide (B126) partner. frontiersin.orgnih.gov An analogous strategy involves the reaction of 2-bromobenzylbromide with amidines, catalyzed by the same nickel complex, to yield the corresponding quinazolines. frontiersin.orgresearchgate.netmdpi.com This highlights the versatility of the nickel-catalyzed system in forming the quinazoline core from different but related starting materials. researchgate.net

Table 3: Nickel-Catalyzed Synthesis of Quinazolines

| Reactants | Catalyst | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|---|

| This compound and Benzamides | Singlet diradical Ni(II)-complex | NaOtBu | DMF | 70-100°C | 23-78% | frontiersin.orgnih.govresearchgate.net |

| 2-Bromobenzylbromide and Amidines | Singlet diradical Ni(II)-complex | NaOtBu | DMF | 70-100°C | 23-78% | frontiersin.orgnih.gov |

Ligand design and mechanistic insights in nickel catalysis

The use of this compound as a substrate in nickel-catalyzed reactions has led to significant insights into catalyst design and reaction mechanisms, particularly for C-N cross-coupling reactions. researchgate.netmit.edu Research has demonstrated the synthesis of 2-substituted quinazolines from the reaction of this compound and benzamides using a specialized nickel(II) catalyst. researchgate.netrsc.org

A key development in this area is the use of an inexpensive, air-stable, singlet diradical nickel(II) complex, [NiII{(L3)•−}2], as the catalyst. researchgate.netnih.gov The ligand (L3) in this complex is a tridentate N-(2-aminophenyl)benzene-1,2-diamine, which coordinates to the Ni(II) center in a bidentate fashion. researchgate.net This ligand design is crucial as it is "redox-active," meaning it participates directly in the electron transfer processes of the catalytic cycle. researchgate.netmit.edu This cooperative involvement of both the nickel center and the ligand allows the reaction to proceed via lower-energy pathways, avoiding the more demanding, purely metal-centered Ni(0)/Ni(II) or Ni(I)/Ni(III) redox cycles. mit.edu

The proposed mechanism for the C-N cross-coupling of this compound (50) with benzamide (24) begins with the formation of an active anionic catalyst (A) through deprotonation. researchgate.net This species facilitates the oxidative addition of this compound to yield intermediate B. researchgate.net Subsequent N-arylation and intramolecular cyclization steps lead to the formation of the quinazoline product (51). researchgate.net This ligand-centric redox activity represents a sophisticated strategy in catalyst design to promote challenging cross-coupling reactions under milder conditions. researchgate.netmit.edu Nitrogen-based ligands, such as the diimine ligands used here, are often preferred for nickel-catalyzed reactions that may involve radical or single-electron transfer (SET) pathways. mdpi.comrsc.org

Table 1: Nickel-Catalyzed Synthesis of 2-Phenylquinazoline from this compound

| Entry | Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Ref |

|---|

Cyclization Reactions

The structure of this compound is well-suited for a variety of cyclization reactions, enabling the construction of fused and medium-sized heterocyclic systems that are prevalent in medicinal chemistry.

Synthesis of Medium-Sized Heterocycles

Medium-sized rings, typically defined as having 8 to 11 atoms, are challenging synthetic targets due to unfavorable enthalpic and entropic factors. However, intramolecular strategies starting from this compound and its derivatives have proven effective for accessing these scaffolds. rsc.orgchim.it

A range of catalytic methods are employed to convert this compound into medium-sized heterocycles, including seven-membered benzodiazepines and eight-membered sultams and lactams. rsc.orgchim.itacs.org

Alkylation and N-Arylation: This is a common strategy where the nitrogen of this compound is first functionalized (alkylated) with a side chain, followed by an intramolecular cyclization. An eight-membered sultam, for instance, has been prepared by first reacting this compound to form a sulfonamide substrate, which then undergoes a copper-catalyzed intramolecular N-arylation to close the ring. rsc.orgchim.it Similarly, seven-membered 1,4-benzodiazepines can be synthesized through a cascade coupling/condensation process involving 2-Bromobenzylamines and amino acids. rsc.org Another route involves the SN2-type ring-opening of activated aziridines with this compound, followed by a copper-mediated intramolecular C-N bond formation to yield tetrahydrobenzodiazepines. wikipedia.org

Carbonylation: Palladium-catalyzed carbonylation offers a direct method for incorporating a carbonyl group while forming a heterocyclic system. An interesting procedure has been developed for the synthesis of isoindolo[1,2-b]quinazolin-10(12H)-ones, a tetracyclic system, from the palladium-catalyzed reaction of this compound and 2-bromoanilines. This reaction proceeds with high selectivity, incorporating two molecules of carbon monoxide (CO) to build the final structure.

Ring-Closing Metathesis (RCM): RCM is a powerful and widely used method for forming rings of various sizes, including medium rings and macrocycles. rsc.orgorganic-chemistry.org The strategy involves creating a diene substrate that can be cyclized using a ruthenium-based catalyst like the Grubbs or Hoveyda-Grubbs catalysts. organic-chemistry.orgbeilstein-journals.org For substrates derived from this compound, the amine would first be N-alkenylated (for example, with an allyl or pentenyl group) to install one of the required terminal alkenes. The second alkene would be attached to the aromatic ring via a cross-coupling reaction. The resulting diene could then undergo RCM to form a medium-sized, benzo-fused nitrogen heterocycle. This approach has been used to create eight-membered lactams and other N-heterocycles. acs.org

Table 2: Examples of Heterocycles Synthesized from this compound or its Derivatives

| Strategy | Starting Material(s) | Resulting Heterocycle | Ring Size | Catalyst/Reagents | Ref |

|---|---|---|---|---|---|

| Alkylation / N-Arylation | This compound derivative | Benzo-fused Sultam | 8 | CuI, 1,10-phenanthroline | rsc.orgchim.it |

| Carbonylation | This compound, 2-Bromoaniline | Isoindolo[1,2-b]quinazolin-10(12H)-one | Tetracyclic | Pd(OAc)2, CO | |

| Coupling / C-H Activation | This compound, 2-Iodobiphenyl | Dibenzo[c,g]azocine | 8 | Pd(OAc)2 | acs.org |

Formation of Quinazolinones and Dihydroquinazolinones

Quinazolinone and its partially saturated analog, dihydroquinazolinone, are core structures in numerous biologically active compounds. This compound serves as a precursor to these frameworks through both direct coupling and indirect condensation pathways.

The formation of the quinazolinone ring system from this compound can be achieved directly via nickel-catalyzed C-N cross-coupling with benzamides, which proceeds through cyclization to yield the aromatic quinazoline product. researchgate.netmit.edu

A more traditional and widely applied strategy for synthesizing these heterocycles involves condensation reactions. Typically, a 2-aminobenzylamine or a 2-aminobenzamide (B116534) is condensed with an aldehyde or ketone. This reaction initially forms the 2,3-dihydroquinazolin-4(1H)-one intermediate. This condensation step can often be promoted by an acid catalyst. organic-chemistry.org For example, Lewis acids such as Ytterbium triflate (Yb(OTf)3) have been shown to be effective catalysts for the condensation of 2-aminobenzamides with carboxamides to produce 4(3H)-quinazolinones.

The resulting dihydroquinazolinone can either be isolated or, more commonly, oxidized in a subsequent step or in situ to the fully aromatic quinazolinone. For example, in a versatile "on-water" protocol using a related starting material, the selective synthesis of either the dihydroquinazolinone or the quinazolinone was achieved by simply controlling the reaction atmosphere; the dihydro- product was formed under nitrogen, while the oxidized quinazolinone was formed in the presence of air.

Applications of 2 Bromobenzylamine in Synthetic Chemistry

Intermediate in Complex Molecule Synthesis

The dual functionality of 2-bromobenzylamine makes it an invaluable intermediate for the construction of intricate molecular architectures. guidechem.com It provides a scaffold upon which chemists can elaborate, introducing additional functional groups and building molecular complexity through sequential reactions.

Pharmaceutical Intermediates

This compound is a key starting material in the synthesis of numerous pharmaceutical intermediates. guidechem.comlookchem.comthermofisher.comthermofisher.kr Its ability to undergo various transformations allows for the creation of a diverse range of molecules with potential therapeutic applications. For instance, it is a precursor in the synthesis of brominated bioactive molecules, which are integral to the development of certain anticancer agents. vulcanchem.com The bromoarene moiety present in this compound is a feature found in kinase inhibitors that target epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). vulcanchem.com

Furthermore, this compound is employed in the synthesis of compounds investigated for their antitumor properties. Palladium-catalyzed C–N cross-coupling reactions utilizing this compound derivatives enable the synthesis of anilines and related compounds, which are essential for the development of new anticancer agents.

The following table provides examples of pharmaceutical intermediates and related compounds synthesized using this compound.

| Starting Material | Reagents and Conditions | Product | Application |

| This compound | 4-Methylphenylacetic acid, DCC or EDC, CH2Cl2, 0–25°C; then Acetic anhydride (B1165640), base | 2-[(2-Bromobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate | Precursor for brominated bioactive molecules, including potential anticancer and antimicrobial agents. vulcanchem.com |

| This compound derivatives | Aryl halides, Palladium catalyst | Anilines and derivatives | Intermediates for potential anticancer agents. |

Precursor for Organic Compounds

Beyond its role in medicinal chemistry, this compound serves as a versatile precursor for a wide range of organic compounds. guidechem.comlookchem.com Its unique chemical properties facilitate its participation in various reactions, making it a valuable component in the creation of a diverse array of organic molecules. lookchem.com It can be used to introduce the benzylamine (B48309) moiety into different molecular frameworks. guidechem.com

One notable application is in palladium-catalyzed cross-coupling reactions. For example, the reaction of 2-bromobenzylamines with 2-iodobiphenyls, catalyzed by palladium, leads to the formation of chiral eight-membered nitrogen heterocycles. rsc.orgrsc.org This reaction proceeds with high diastereoselectivity, allowing for the synthesis of enantiopure products that have potential applications in asymmetric synthesis. rsc.orgrsc.org

The table below outlines a key reaction showcasing this compound as a precursor for complex organic compounds.

| Reactants | Catalyst | Product | Significance |

| 2-Bromobenzylamines, 2-Iodobiphenyls | Palladium | Chiral eight-membered nitrogen heterocycles | Novel chiral scaffolds with potential applications in asymmetric synthesis. rsc.orgrsc.org |

Building Block for Heterocyclic Systems

This compound is a fundamental building block for the synthesis of various heterocyclic systems, which are core structures in many biologically active compounds. guidechem.comlookchem.com The presence of both an amine and a bromine atom on the same molecule allows for intramolecular cyclization reactions, leading to the formation of fused ring systems.

Quinazoline (B50416) and Quinazolinone Derivatives

Quinazolines and their oxidized counterparts, quinazolinones, are a significant class of nitrogen-containing heterocycles with a broad spectrum of biological activities. This compound is a key precursor in several synthetic routes to these compounds.

One approach involves the copper-catalyzed tandem reaction of (2-bromophenyl)methylamine with amides. mdpi.com This method, which uses a copper(I) catalyst and a base, allows for the synthesis of a variety of quinazoline derivatives with moderate to excellent yields. mdpi.com Another strategy is the nickel-catalyzed C-N cross-coupling reaction of this compound with benzamides, which also yields multi-substituted quinazolines. nih.gov

Furthermore, metal-free methods have been developed. For instance, the reaction of 2-aminobenzylamines (often derived from this compound) with α,α,α-trihalotoluenes in the presence of sodium hydroxide (B78521) and molecular oxygen in water provides a sustainable route to 2-aryl quinazolines. researchgate.net

| Reactants | Catalyst/Reagents | Product |

| (2-Bromophenyl)methylamine, Amides | CuI, K2CO3 | Quinazoline derivatives mdpi.com |

| This compound, Benzamides | Ni(II) complex, NaOtBu | Multi-substituted quinazolines nih.gov |

| 2-Aminobenzylamines, α,α,α-Trihalotoluenes | NaOH, O2, Water | 2-Aryl quinazolines researchgate.net |

Benzodiazepine (B76468) Derivatives

Benzodiazepines are a class of psychoactive drugs that are widely used for their anxiolytic, sedative, and anticonvulsant properties. This compound is a valuable starting material for the synthesis of various benzodiazepine derivatives.

A notable method involves the synthesis of 1,4-benzodiazepin-3-ones through the condensation of 2-bromobenzylamines with amino acids. encyclopedia.pub Additionally, a stereospecific route to 2,3,4,5-tetrahydrobenzodiazepines has been developed through the SN2-type ring-opening of N-activated aziridines with this compound, followed by an intramolecular cyclization mediated by copper powder. researchgate.net This approach is efficient for creating a diverse array of these benzodiazepine derivatives in high yields and enantiomeric excess. researchgate.net

| Reactants | Reagents/Conditions | Product |

| 2-Bromobenzylamines, Amino acids | Condensation | 1,4-Benzodiazepin-3-ones encyclopedia.pub |

| This compound, N-activated aziridines | SN2 ring-opening, then Cu powder | 2,3,4,5-Tetrahydrobenzodiazepines researchgate.net |

Sultams and Other Nitrogen Heterocycles

Sultams, which are cyclic sulfonamides, are an important class of heterocyclic compounds with various applications in medicinal chemistry. This compound can be used as a precursor for the synthesis of benzofused sultams.

One strategy involves a "Click, Click, Cyclize" approach where this compound is first sulfonylated and then subjected to cyclization to yield skeletally diverse sultams. nih.gov For example, a sulfonamide linchpin synthesized from this compound can be cyclized using various reagents to produce different sultam structures. nih.gov A microwave-assisted, copper-catalyzed N-arylation protocol has also been employed for the synthesis of an 8-membered sultam from a substrate prepared from this compound. mdpi.com

Beyond sultams, this compound is used to construct other nitrogen heterocycles. As mentioned earlier, palladium-catalyzed diastereoselective cross-coupling of 2-bromobenzylamines with 2-iodobiphenyls provides a route to chiral eight-membered nitrogen heterocycles. rsc.orgrsc.org

| Starting Material Derivative | Reagents/Conditions | Product |

| Sulfonamide linchpin from this compound | Various cyclizing reagents (e.g., methyl 3-bromo-2-(bromomethyl)propionate, 1,2-dibromoethane) | Skeletally diverse sultams nih.gov |

| Sulfonamide substrate from this compound | 1,10-Phenanthroline (B135089), CuI, Microwave irradiation | 8-membered sultam mdpi.com |

| 2-Bromobenzylamines | 2-Iodobiphenyls, Palladium catalyst | Chiral eight-membered nitrogen heterocycles rsc.orgrsc.org |

Pyrrolidinone Derivatives

This compound serves as a key starting material in the synthesis of pyrrolidinone derivatives through multi-component reactions. One notable method involves a one-pot, four-component Ugi reaction. In this approach, substituted this compound derivatives are reacted with benzoyloxy acetaldehyde, 2-chloroacetic acid, and various isocyanides. jsynthchem.com This reaction, catalyzed by Indium(III) chloride (InCl₃), produces α-acylaminocarboxamide intermediates, which can then undergo further transformations to yield the desired pyrrolidinone structures. jsynthchem.com This synthetic strategy highlights the role of the 2-bromobenzyl moiety as a crucial scaffold for building complex heterocyclic systems.

Role in Medicinal Chemistry and Drug Discovery

The structural features of this compound make it an important intermediate in the development of new therapeutic agents. Its reactive benzylamine group and the presence of a bromine atom on the phenyl ring allow for diverse chemical modifications, leading to the synthesis of a wide range of bioactive molecules.

Synthesis of Bioactive Molecules

This compound is a precursor for various molecules with demonstrated biological activity, underscoring its importance in drug discovery programs.

Derivatives of this compound have been synthesized and evaluated for their antibacterial properties. In one study, this compound (referred to as o-bromobenzylamine) was reacted with 2-formylphenoxyacetic acid to produce the azomethine derivative, 2-(2-Bromobenzyl iminomethyl)phenoxyacetic acid. nih.gov This compound was then tested for its antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using the disc diffusion method. nih.govresearchgate.net While a series of related azomethine derivatives showed good antibacterial activity, the specific efficacy of the this compound derivative itself was part of a broader investigation into structure-activity relationships. nih.govresearchgate.net The synthesis involves the condensation of the amine with an aldehyde, forming a Schiff base (or azomethine) linkage, a common structural motif in antimicrobial compounds. nih.gov

Table 1: Synthesis of Azomethine Derivative with Potential Antibacterial Activity

| Reactant 1 | Reactant 2 | Resulting Compound |

|---|---|---|

| 2-Formylphenoxyacetic acid | This compound | 2-(2-Bromobenzyl iminomethyl)phenoxyacetic acid |

Data sourced from Iqbal et al. (2007). nih.gov

The scaffold of this compound is utilized in the synthesis of compounds with potential anticancer activity. For instance, it is a precursor for N-(2-bromobenzyl)-N-butyl-N-methylamine, a compound investigated for its antitumor properties. The synthesis of such derivatives can be achieved through palladium-catalyzed C–N cross-coupling reactions, which are fundamental in creating new potential anticancer agents. Furthermore, this compound can be used to synthesize quinolin-4-amine derivatives. researchgate.net The broader class of quinoxaline (B1680401) compounds, which are structurally related and can be accessed through reactions involving similar precursors, are known to possess a wide range of pharmacological activities, including anticancer effects. researchgate.net The mechanism often involves the interaction of these molecules with cellular targets like tubulin, disrupting microtubule function and leading to the inhibition of cell division and induction of apoptosis in cancer cells.

In the field of neuroimaging, this compound derivatives are crucial for developing ligands for Positron Emission Tomography (PET) that target the serotonin (B10506) transporter (SERT). nih.govacs.orgcapes.gov.br Alterations in SERT density and function are associated with various neuropsychiatric disorders. Researchers have synthesized a series of halogenated N,N-dimethyl-2-(2'-amino-4'-hydroxymethylphenylthio)benzylamine derivatives to explore their potential as SERT imaging agents. nih.govacs.orgcapes.gov.br

One such derivative, N,N-dimethyl-2-(2'-amino-4'-hydroxymethyl-phenylthio)-5-bromobenzylamine (compound 36 in the study), was synthesized and evaluated. nih.govacs.org In vitro binding assays using cells transfected with human SERT showed that this compound exhibited very high affinity and selectivity for SERT. nih.govacs.orgcapes.gov.br The carbon-11 (B1219553) radiolabeled version, [¹¹C]-(36), demonstrated high uptake in monkey brain regions rich in SERT, such as the midbrain. This uptake was shown to be specific, as it could be displaced by citalopram, a known potent SERT ligand. nih.govacs.orgcapes.gov.br These findings suggest that PET ligands derived from the this compound scaffold are promising agents for mapping SERT in the human brain. nih.govacs.orgcapes.gov.br

Table 2: In Vitro Binding Affinity of a this compound Derivative for SERT

| Compound | Kᵢ (nM) for hSERT |

|---|---|

| N,N-dimethyl-2-(2'-amino-4'-hydroxymethyl-phenylthio)-5-bromobenzylamine (36) | 0.29 |

Data represents the inhibition constant (Kᵢ) against [³H]citalopram binding to human serotonin transporter (hSERT). Sourced from Jarkas et al. (2008). nih.govacs.org

This compound is a valuable starting material for the synthesis of novel compounds targeting Mycobacterium tuberculosis (Mtb). One approach involves the synthesis of N-fused polycycles designed as potential inhibitors of Mtb protein tyrosine phosphatase B (MptpB), a virulence factor in tuberculosis. Additionally, an SN2-type ring-opening of N-activated aziridines with this compound, followed by an intramolecular cyclization via copper-mediated C-N bond formation, has been used to create complex heterocyclic products. scispace.com This methodology allows for the synthesis of a diverse array of compounds with high enantioselectivity, which are then evaluated for their anti-TB potential. scispace.com The search for new anti-TB agents is critical due to the rise of drug-resistant strains, and the use of versatile building blocks like this compound is a key strategy in developing drugs with novel mechanisms of action. nih.gov

Serotonin Transporter (SERT) Ligands for PET imaging

Chiral Auxiliary in Asymmetric Synthesis

While this compound itself is not a chiral molecule, it serves as a crucial component in the synthesis of chiral molecules, particularly in reactions where stereochemistry is controlled by a chiral substrate. Its application in the stereospecific synthesis of tetrahydrobenzodiazepines highlights its role in facilitating reactions that proceed with high enantiomeric excess.

In a notable study, this compound was utilized in the synthesis of 2,3,4,5-tetrahydrobenzodiazepines through a ring-opening reaction of N-activated aziridines, followed by an intramolecular cyclization. researchgate.net This process proved to be highly stereospecific, yielding benzodiazepine derivatives with excellent yields and high enantiomeric excess. researchgate.net The key to the asymmetric induction in this synthesis lies in the use of enantiomerically pure aziridines as the starting material. The SN2-type ring-opening of these chiral aziridines with achiral this compound proceeds in a stereospecific manner, meaning the stereochemistry of the starting aziridine (B145994) dictates the stereochemistry of the product.

The reaction involves the nucleophilic attack of the amino group of this compound on one of the electrophilic carbon atoms of the aziridine ring. This ring-opening is then followed by an intramolecular C-N bond formation, mediated by copper powder, to form the seven-membered benzodiazepine ring. researchgate.net The high enantiomeric excess observed in the final products indicates that the stereochemical integrity is maintained throughout the reaction sequence.

Detailed research findings from the synthesis of various tetrahydrobenzodiazepine derivatives are presented in the table below. The data illustrates the effectiveness of this synthetic strategy, showcasing high yields and exceptional enantiomeric excesses for a range of substrates. The consistent high values for enantiomeric excess underscore the stereospecific nature of the reaction, where this compound acts as a key reagent in transforming a chiral substrate into a more complex chiral product. researchgate.net

| Entry | Aziridine Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | N-Tosyl-2-phenylaziridine | 2,3,4,5-Tetrahydro-2-phenyl-1H-benzo[e] researchgate.netmit.edudiazepine | 94 | >99 |

| 2 | N-Tosyl-2-(4-chlorophenyl)aziridine | 2-(4-Chlorophenyl)-2,3,4,5-tetrahydro-1H-benzo[e] researchgate.netmit.edudiazepine | 92 | >99 |

| 3 | N-Tosyl-2-(4-methoxyphenyl)aziridine | 2,3,4,5-Tetrahydro-2-(4-methoxyphenyl)-1H-benzo[e] researchgate.netmit.edudiazepine | 91 | >99 |

| 4 | N-Tosyl-2-naphthylaziridine | 2,3,4,5-Tetrahydro-2-(naphthalen-2-yl)-1H-benzo[e] researchgate.netmit.edudiazepine | 88 | >99 |

| 5 | N-Benzoyl-2-phenylaziridine | 2,3,4,5-Tetrahydro-2-phenyl-1H-benzo[e] researchgate.netmit.edudiazepine | 85 | >99 |

In another application, derivatives of this compound have been employed in the palladium-catalyzed cross-coupling reactions with 2-iodobiphenyls to synthesize novel, saddle-shaped aza analogs of tetraphenylene. chinesechemsoc.org These resulting molecules possess multiple stereogenic axes and are chiral. While this method produces racemic or diastereomeric mixtures, it demonstrates the utility of the this compound scaffold in constructing complex chiral architectures. chinesechemsoc.org The subsequent resolution of these mixtures would be necessary to obtain enantiomerically pure compounds.

Computational and Spectroscopic Studies of 2 Bromobenzylamine and Its Derivatives

Computational Chemistry Applications

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for investigating the structural and electronic properties of molecules like 2-bromobenzylamine. These theoretical studies provide valuable insights that complement experimental findings.

DFT has become a cornerstone in the computational analysis of molecular systems, offering a balance between accuracy and computational cost. It is employed to predict a variety of molecular properties, from optimized geometries to reactivity and spectroscopic behavior. For derivatives of this compound, DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are instrumental in understanding their electronic structure and potential applications. researchgate.netresearchgate.net